molecular formula C12H19ClN2O B8129039 1-(4-AMino-2-methylphenyl)piperidin-4-ol hydrochloride

1-(4-AMino-2-methylphenyl)piperidin-4-ol hydrochloride

Cat. No.: B8129039
M. Wt: 242.74 g/mol
InChI Key: JHXFTFXEEAAJMA-UHFFFAOYSA-N
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Description

1-(4-Amino-2-methylphenyl)piperidin-4-ol hydrochloride is a chemical compound with the molecular formula C12H19ClN2O. It is known for its unique structure, which includes a piperidine ring substituted with an amino group and a hydroxyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Amino-2-methylphenyl)piperidin-4-ol hydrochloride typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-amino-2-methylbenzaldehyde and piperidine.

    Formation of Intermediate: The initial step involves the condensation of 4-amino-2-methylbenzaldehyde with piperidine under acidic conditions to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride (NaBH4) to yield the corresponding amine.

    Hydroxylation: The amine is further hydroxylated using an oxidizing agent such as hydrogen peroxide (H2O2) in the presence of a catalyst to introduce the hydroxyl group at the desired position.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including precise control of temperature, pH, and reaction time. Advanced purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Amino-2-methylphenyl)piperidin-4-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the amino group or the piperidine ring.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-(4-Amino-2-methylphenyl)piperidin-4-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its pharmacological effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Amino-2-methylphenyl)piperidin-4-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Amino-2-methylphenyl)piperidine: Lacks the hydroxyl group, which may affect its biological activity.

    4-(4-Aminophenyl)piperidine: Similar structure but without the methyl group, leading to different chemical properties.

    1-(4-Hydroxyphenyl)piperidine: Contains a hydroxyl group but lacks the amino group, resulting in distinct reactivity.

Uniqueness

1-(4-Amino-2-methylphenyl)piperidin-4-ol hydrochloride is unique due to the presence of both amino and hydroxyl groups on the piperidine ring, which confer specific chemical reactivity and potential biological activities. This dual functionality makes it a valuable compound for various research applications.

Properties

IUPAC Name

1-(4-amino-2-methylphenyl)piperidin-4-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O.ClH/c1-9-8-10(13)2-3-12(9)14-6-4-11(15)5-7-14;/h2-3,8,11,15H,4-7,13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHXFTFXEEAAJMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)N2CCC(CC2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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